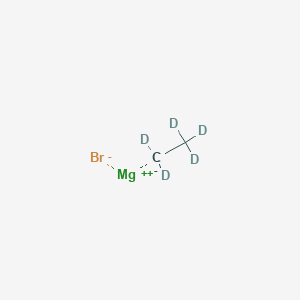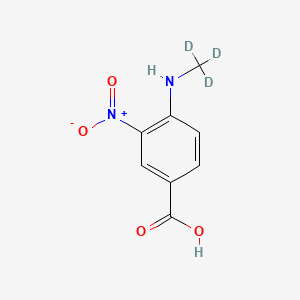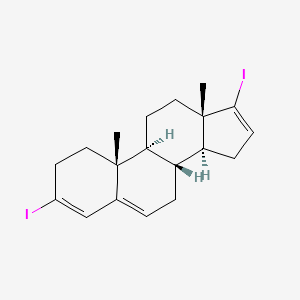
3,17-Diiodoandrosta-3,5,16-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,17-Diiodoandrosta-3,5,16-triene involves multiple steps, typically starting from androsta-3,5,16-triene. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve large-scale iodination reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
3,17-Diiodoandrosta-3,5,16-triene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aminocarbonylation: This reaction involves the use of palladium catalysts to introduce amide groups at the iodine positions, forming compounds like 3,17-Dicarboxamido-androst-3,5,16-triene.
Wissenschaftliche Forschungsanwendungen
3,17-Diiodoandrosta-3,5,16-triene has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity marker in the synthesis of other steroidal compounds.
Biology and Medicine: The compound is studied for its potential effects on steroidal pathways and its role as an impurity in pharmaceutical formulations.
Industry: It is utilized in the development and quality control of steroidal drugs.
Wirkmechanismus
The mechanism of action of 3,17-Diiodoandrosta-3,5,16-triene involves its interaction with steroidal enzymes and receptors. The iodine atoms at the 3rd and 17th positions may influence the compound’s binding affinity and activity . The molecular targets include cytochrome P450 enzymes involved in steroidogenesis .
Vergleich Mit ähnlichen Verbindungen
3,17-Diiodoandrosta-3,5,16-triene is unique due to its specific iodination pattern. Similar compounds include:
Androsta-3,5,16-triene: The parent compound without iodine atoms.
Abiraterone: A steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor used in cancer treatment.
3,17-Dicarboxamido-androst-3,5,16-triene: A derivative formed through aminocarbonylation reactions.
Eigenschaften
Molekularformel |
C19H24I2 |
|---|---|
Molekulargewicht |
506.2 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S)-3,17-diiodo-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H24I2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,11,14-16H,4-5,7-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
InChI-Schlüssel |
KZXKFMHRUHOAIT-QAGGRKNESA-N |
Isomerische SMILES |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)I |
Kanonische SMILES |
CC12CCC(=CC1=CCC3C2CCC4(C3CC=C4I)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
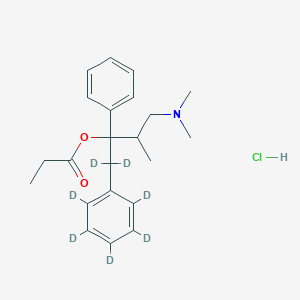
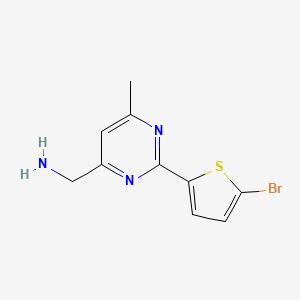
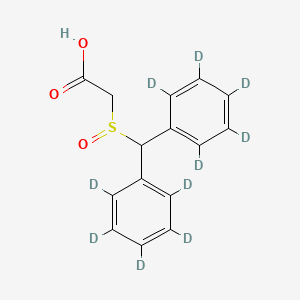
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
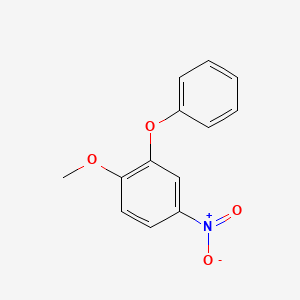
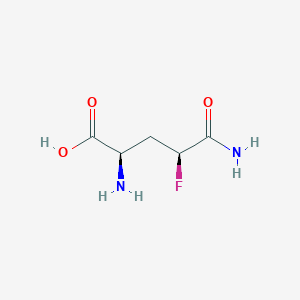


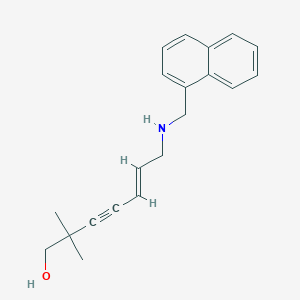
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
